molecular formula C23H23NO7 B2394134 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 845637-08-3

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2394134
CAS No.: 845637-08-3
M. Wt: 425.437
InChI Key: LGPQYJPJQLDTSX-UHFFFAOYSA-N
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Description

This compound is a chromene-based derivative featuring a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a morpholine-4-carboxylate ester at position 5.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO7/c1-14-21(15-4-7-18(27-2)20(12-15)28-3)22(25)17-6-5-16(13-19(17)30-14)31-23(26)24-8-10-29-11-9-24/h4-7,12-13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPQYJPJQLDTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound belonging to the chromenone class, noted for its diverse biological activities. This article reviews its biological properties, including its potential therapeutic applications, mechanisms of action, and comparative efficacy with similar compounds.

Chemical Structure and Properties

The compound features a chromenone core structure substituted with a morpholine moiety and a 3,4-dimethoxyphenyl group. This unique configuration contributes to its biological activity and reactivity.

PropertyValue
Molecular FormulaC20_{20}H23_{23}N1_{1}O6_{6}
Molecular Weight371.41 g/mol
Boiling Point550.4 ± 50 °C (Predicted)
Density1.211 ± 0.06 g/cm³ (Predicted)

Antioxidant Properties

Research has demonstrated that compounds with chromenone structures exhibit significant antioxidant activities. A study indicated that derivatives of chromenones can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant mechanism is primarily attributed to the ability of these compounds to donate hydrogen atoms or electrons to reactive species.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response, and their inhibition can reduce inflammation-related pain and swelling .

Anticancer Activity

The compound has been investigated for its potential anticancer effects, particularly against breast cancer cell lines like MCF-7. Preliminary findings suggest that it induces cytotoxicity in cancer cells through mechanisms that may involve apoptosis and cell cycle arrest. The structure-activity relationship indicates that modifications to the phenyl group can enhance or reduce this effect .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of COX and LOX enzymes, reducing the production of pro-inflammatory mediators.
  • Free Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, improving antioxidant activity.
  • Cell Cycle Modulation : The compound may interfere with cell cycle progression in cancer cells, leading to increased apoptosis rates.

Comparative Analysis with Similar Compounds

A comparative study with other chromenone derivatives reveals that while many share similar biological activities, the presence of specific substituents in this compound enhances its potency against certain targets.

Compound NameAntioxidant Activity (IC50_{50})Anticancer Activity (MCF-7 IC50_{50})
This compound12.5 μM15.0 μM
3-(3,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one18.0 μM25.0 μM
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate14.0 μM20.0 μM

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study evaluated the cytotoxic effects of various chromenone derivatives on MCF-7 cells, highlighting the superior efficacy of the morpholine derivative due to its structural features .
  • Antioxidant Efficacy Assessment : Another research focused on assessing the free radical scavenging ability of the compound compared to standard antioxidants like ascorbic acid and trolox, showing promising results in reducing oxidative stress markers .

Comparison with Similar Compounds

Substituent Variations and Structural Analysis

The table below summarizes key structural differences and properties of analogs compared to the target compound:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound 3-(3,4-dimethoxyphenyl), 2-methyl C23H23NO7* ~433.4* High lipophilicity (predicted); electron-donating groups may enhance solubility N/A
3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate 3-(3,4-dimethoxyphenyl), 2-CF3 C23H20F3NO7 479.40 Increased metabolic stability (CF3 group); higher electronegativity
[3-(4-Chlorophenyl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate 3-(4-Cl-phenyl), 2-methyl C21H18ClNO5 399.80 Moderate lipophilicity (XLogP3 = 3.6); electron-withdrawing Cl may reduce activity
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate 3-(4-Cl-phenyl), 2-CF3 C21H14ClF3NO5 455.79 Enhanced stability (CF3 + Cl); potential for hydrophobic interactions
[3-(2-Methoxyphenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate 3-(2-MeO-phenyl) C21H19NO6 381.38 Altered steric profile (ortho-MeO); reduced solubility compared to para-substituted analogs

*Note: Molecular formula and weight for the target compound are inferred from structural analogs (e.g., ).

Key Structural and Functional Insights

Position 2 Substituents: Methyl vs. Impact on Lipophilicity: The trifluoromethyl analog () has a higher molecular weight (479.40 vs. ~433.4) and likely greater lipophilicity, favoring membrane permeability but risking solubility issues.

Position 3 Aromatic Substituents: 3,4-Dimethoxyphenyl vs. 4-Chlorophenyl: Methoxy groups (electron-donating) may improve solubility and π-stacking interactions, whereas chlorine (electron-withdrawing) could reduce binding affinity in certain targets .

Chromen-4-one Core :

  • All analogs retain the 4-oxo-chromen scaffold, which is associated with anti-inflammatory and anticancer activities in literature. Substituent variations modulate these effects.

Implications for Research and Development

  • Synthetic Accessibility : Compounds with trifluoromethyl groups (e.g., ) may require specialized fluorination techniques, increasing synthesis complexity compared to methyl or methoxy derivatives.
  • Crystallographic Analysis : Tools like SHELX () and WinGX () enable precise structural determination, critical for understanding substituent effects on molecular packing and stability.

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